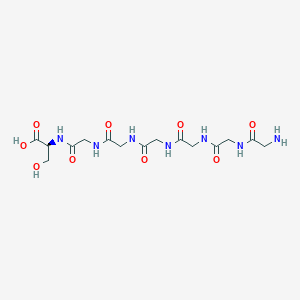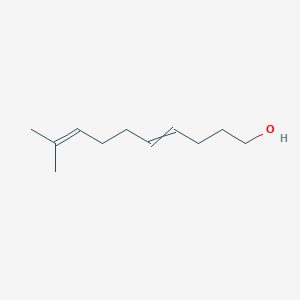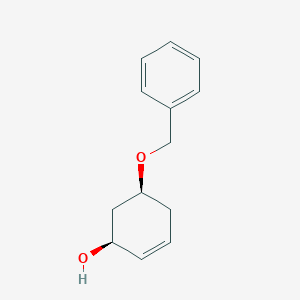
1,3-Propanediol, 2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler diol without the trimethylsilyl group, used in the production of polymers and as a solvent.
3-(Trimethylsilyl)-1-propanol: Another silylated compound with similar protective properties but different reactivity due to the position of the silyl group.
Uniqueness
1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
189066-36-2 |
|---|---|
Molekularformel |
C6H16O2Si |
Molekulargewicht |
148.28 g/mol |
IUPAC-Name |
2-trimethylsilylpropane-1,3-diol |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
BGMVXIDWBZLIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


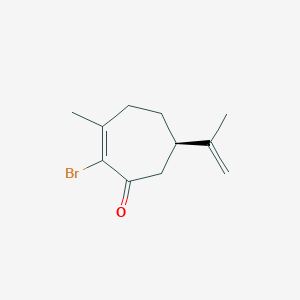

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
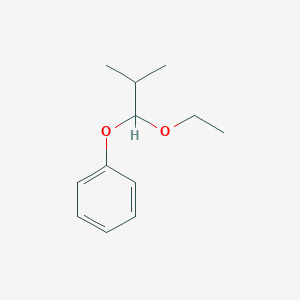
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
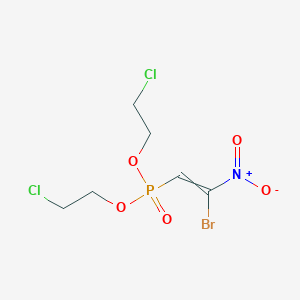
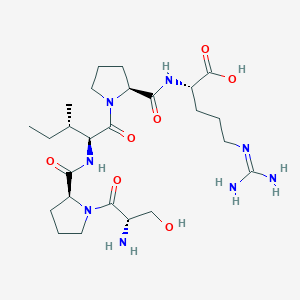
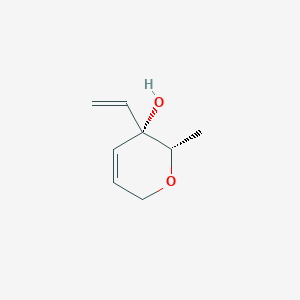

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
